molecular formula C7H5O3- B8432579 phenyl carbonate

phenyl carbonate

Cat. No.: B8432579
M. Wt: 137.11 g/mol
InChI Key: QIIPQYDSKRYMFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

phenyl carbonate is an organic compound characterized by the presence of a carboxylate group attached to a benzene ring. This compound is part of the larger family of carboxylic acids, which are known for their wide distribution in nature and their role in various biochemical processes . This compound is particularly notable for its applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: phenyl carbonate can be synthesized through several methods, including the esterification of benzoic acid with an appropriate alcohol under acidic conditions. Another common method involves the reaction of benzene with carbon dioxide in the presence of a catalyst to form benzoic acid, which is then esterified .

Industrial Production Methods: In industrial settings, carboxylatooxybenzene is often produced through large-scale esterification processes. These processes typically involve the use of strong acids like sulfuric acid as catalysts and are conducted under controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: phenyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzoic acid, benzyl alcohol, and various substituted benzene derivatives .

Scientific Research Applications

phenyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carboxylatooxybenzene involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze its conversion into other biologically active compounds. The carboxylate group plays a crucial role in these interactions, facilitating binding to active sites on enzymes and other proteins .

Comparison with Similar Compounds

phenyl carbonate can be compared with other similar compounds such as benzoic acid, benzyl alcohol, and their derivatives. What sets carboxylatooxybenzene apart is its unique combination of a carboxylate group and a benzene ring, which imparts distinct chemical properties and reactivity. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H5O3-

Molecular Weight

137.11 g/mol

IUPAC Name

phenyl carbonate

InChI

InChI=1S/C7H6O3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1

InChI Key

QIIPQYDSKRYMFG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

reacting dimethyl carbonate with at least a portion of the phenyl acetate from step A to produce a phenyl carbonate and methyl acetate;
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